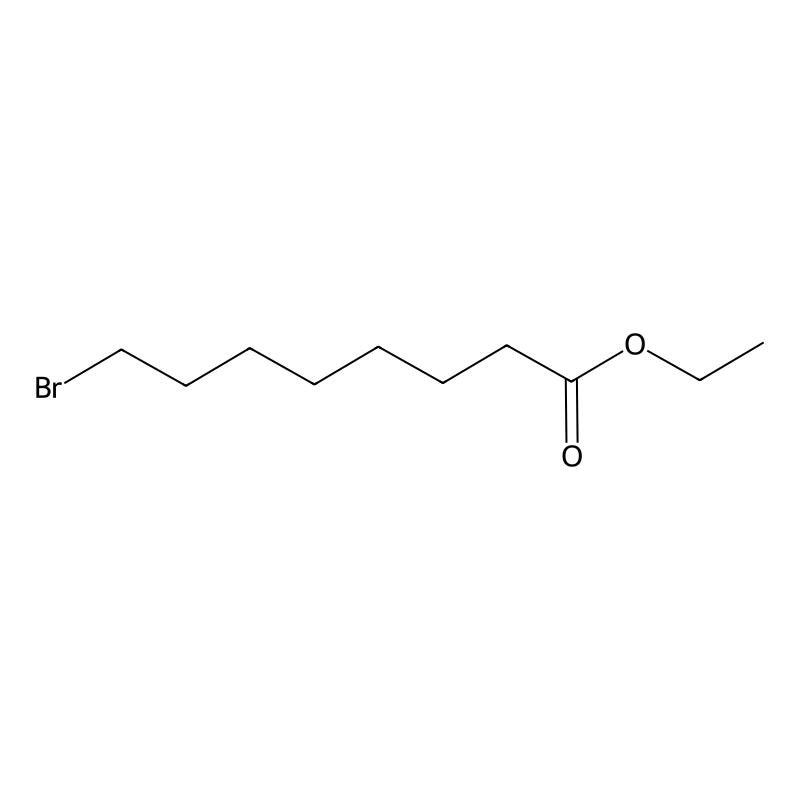

Ethyl 8-bromooctanoate

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Organic Synthesis:

Ethyl 8-bromooctanoate is a versatile intermediate used in organic synthesis for the preparation of various other compounds. Its reactive bromo group allows it to participate in various substitution and coupling reactions. For example, researchers have utilized Ethyl 8-bromooctanoate for the synthesis of:

- Long-chain alcohols: Ethyl 8-bromooctanoate can be converted to long-chain alcohols through a series of reactions, such as nucleophilic substitution and reduction. These alcohols find applications in various fields, including detergents, lubricants, and plasticizers [].

- Esters: The bromo group in Ethyl 8-bromooctanoate can be readily replaced with other groups, such as alkoxy or aryloxy groups, to form new esters. These esters possess diverse properties and applications depending on the specific substituents [].

- Heterocyclic compounds: Ethyl 8-bromooctanoate can be employed as a building block in the synthesis of heterocyclic compounds, which are ring structures containing atoms other than carbon. These compounds exhibit a wide range of biological activities and have potential applications in medicinal chemistry [].

Ethyl 8-bromooctanoate is an organic compound with the molecular formula and a molecular weight of 251.16 g/mol. It is classified as a brominated fatty acid ester, specifically an ethyl ester of 8-bromooctanoic acid. This compound appears as a clear, colorless oil and has a boiling point of approximately 123°C at reduced pressure (3 mmHg) and a density of 1.194 g/cm³ . It is primarily utilized as a reagent in organic synthesis and has applications in pharmaceutical and pesticide production.

- Substitution Reactions: The bromine atom can be substituted with nucleophiles like hydroxide ions, leading to the formation of different derivatives.

- Reduction Reactions: Ethyl 8-bromooctanoate can be reduced to yield ethyl octanoate.

- Oxidation Reactions: It can undergo oxidation to form 8-bromooctanoic acid .

Common reagents for these reactions include sodium hydroxide or potassium hydroxide for substitution, palladium on carbon for reduction, and potassium permanganate or chromium trioxide for oxidation .

The synthesis of Ethyl 8-bromooctanoate involves several steps:

- Substitution Reaction: 1,6-dibromohexane reacts with diethyl malonate to produce 2-(6-bromohexyl) diethyl malonate.

- Ester Hydrolysis and Decarboxylation: The intermediate undergoes hydrolysis and decarboxylation to yield 8-bromooctanoic acid.

- Esterification: Finally, the 8-bromooctanoic acid reacts with absolute ethanol to form Ethyl 8-bromooctanoate .

In industrial settings, these processes are optimized for higher yields and purity through careful control of reaction conditions.

Ethyl 8-bromooctanoate serves multiple purposes:

- Organic Synthesis: It is widely used as a versatile intermediate in the preparation of various organic compounds.

- Pharmaceuticals: Its role as an intermediate makes it valuable in the synthesis of pharmaceutical agents.

- Pesticides: The compound is also used in agricultural chemistry for developing pesticides .

Ethyl 8-bromooctanoate shares structural similarities with several other brominated fatty acids and esters. Here are some comparable compounds:

| Compound Name | Molecular Formula | Unique Features |

|---|---|---|

| Ethyl octanoate | Non-brominated counterpart | |

| 8-Bromodecanoic acid | Similar structure but without ethyl group | |

| Ethyl 7-bromoheptanoate | One carbon shorter than Ethyl 8-bromooctanoate | |

| Ethyl caprylate | Non-brominated ester derived from caprylic acid | |

| Ethyl 9-bromo-nonanoate | One carbon longer than Ethyl 8-bromooctanoate |

Uniqueness

Ethyl 8-bromooctanoate's unique feature lies in its bromination at the eighth carbon position, which enhances its reactivity compared to non-brominated fatty acids. This property allows it to participate in specific